

kobe2602 discovery and development history

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Compound of Interest		
Compound Name:	kobe2602	
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An In-Depth Technical Guide to the Discovery and Development of **kobe2602**, a Small-Molecule Ras Inhibitor

For decades, the Ras family of oncoproteins has been considered an "undruggable" target in cancer therapy despite their frequent mutation in various malignancies. The discovery of **kobe2602**, a small-molecule inhibitor of Ras, represents a significant advancement in the field. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of **kobe2602**, intended for researchers, scientists, and drug development professionals.

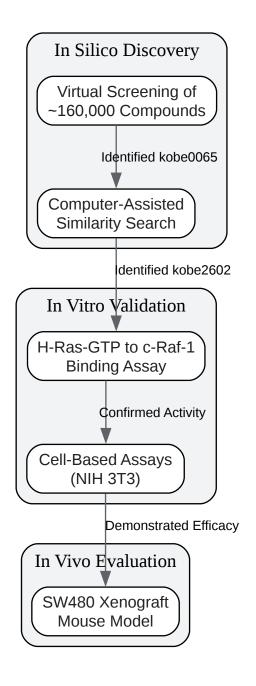
Discovery and Development History

kobe2602 was identified through a strategic, structure-based drug design approach. The development originated with the in silico screening of a virtual compound library targeting a newly identified pocket on the GTP-bound form of M-Ras, a close relative of the canonical Ras proteins (H-Ras, K-Ras, and N-Ras). This screening led to the discovery of an initial hit compound, kobe0065.[1][2][3]

Subsequently, a computer-assisted similarity search of approximately 160,000 compounds, based on the chemical structure of kobe0065, led to the identification of **kobe2602** as a more potent analog.[1][2][4] This discovery pipeline highlights the power of computational chemistry in modern drug discovery.

Logical Workflow for the Discovery of kobe2602





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Caption: Workflow for the discovery and validation of **kobe2602**.

Mechanism of Action

kobe2602 functions as a Ras inhibitor by directly interfering with the interaction between the active, GTP-bound form of Ras and its downstream effector proteins. Specifically, it has been shown to block the binding of H-Ras•GTP to the Ras-binding domain (RBD) of c-Raf-1.[1][5] This inhibition occurs with a dissociation constant (Ki) of 149 μ M.[4][5]





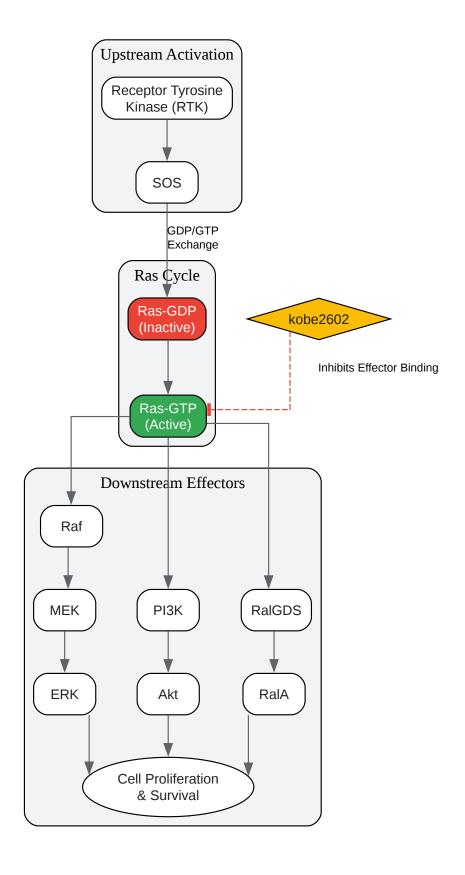


Nuclear Magnetic Resonance (NMR) spectroscopy studies of a related analog, kobe2601, have provided structural insights into the binding mode. These studies revealed that the compound inserts into a surface pocket on H-Ras near the switch I and switch II regions, which are critical for effector protein recognition.[6] By occupying this pocket, **kobe2602** allosterically inhibits the binding of multiple Ras effectors, thereby blocking downstream signaling.

The inhibitory effects of **kobe2602** are not limited to the Raf-MEK-ERK pathway. It has also been demonstrated to down-regulate the PI3K-Akt and RalGDS-RalA signaling cascades.[1][7] [8] This broad-spectrum inhibition of Ras-mediated signaling contributes to its potent anti-proliferative and pro-apoptotic effects in cancer cells harboring Ras mutations.

Ras Signaling Pathway and the Action of kobe2602





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Caption: The Ras signaling pathway and the inhibitory action of **kobe2602**.



Quantitative Data Summary

The following tables summarize the key quantitative data reported for **kobe2602** and its parent compound, kobe0065.

Table 1: In Vitro Binding Affinity

Compound	Target Interaction	Ki (μM)
kobe0065	H-Ras•GTP to c-Raf-1 RBD	46 ± 13
kobe2602	H-Ras•GTP to c-Raf-1 RBD	149 ± 55

Table 2: In Vitro and Cellular Inhibitory Concentrations (IC50)

Compound	Assay	Cell Line	IC50 (μM)
kobe2602	Inhibition of H- RasG12V binding to c-Raf-1 in NIH 3T3 cells	NIH 3T3 (H- RasG12V)	~10
kobe2602	Inhibition of colony formation in soft agar	NIH 3T3 (H- RasG12V)	1.4
kobe2602	Inhibition of cell proliferation	NIH 3T3 (H- RasG12V)	~2

Table 3: In Vivo Antitumor Efficacy

Compound	Animal Model	Cell Line	Dosage	Tumor Growth Inhibition
kobe2602	Nude mice xenograft	SW480 (K- RasG12V)	80 mg/kg (oral administration)	40-50%

Experimental Protocols



Detailed experimental protocols are crucial for the replication and extension of these findings. Below are representative protocols for the key experiments conducted in the discovery and characterization of **kobe2602**.

In Vitro Ras-Raf Binding Assay

This protocol describes a method to assess the inhibitory effect of compounds on the interaction between Ras and the Ras-binding domain (RBD) of Raf.

- Protein Expression and Purification:
 - Express recombinant GST-tagged c-Raf-1 RBD and His-tagged H-Ras in E. coli.
 - Purify the proteins using glutathione-sepharose and Ni-NTA affinity chromatography, respectively.
- GTP Loading of H-Ras:
 - Incubate purified H-Ras with a 10-fold molar excess of GTPyS (a non-hydrolyzable GTP analog) in the presence of alkaline phosphatase to ensure complete loading.
- Binding Assay:
 - Immobilize GST-c-Raf-1 RBD on glutathione-coated 96-well plates.
 - Add GTPyS-loaded H-Ras to the wells in the presence of varying concentrations of kobe2602 or a vehicle control (DMSO).
 - Incubate for 1 hour at room temperature to allow for binding.
- Detection:
 - Wash the wells to remove unbound H-Ras.
 - Add a primary antibody specific for H-Ras, followed by a horseradish peroxidase (HRP)conjugated secondary antibody.



 Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.

Data Analysis:

 Calculate the percent inhibition of H-Ras binding at each concentration of kobe2602 and determine the IC50 value.

Western Blot Analysis of MEK and ERK Phosphorylation

This protocol details the procedure for assessing the effect of **kobe2602** on the phosphorylation status of downstream effectors in the Ras signaling pathway.

- · Cell Culture and Treatment:
 - Culture NIH 3T3 cells transiently expressing H-RasG12V in DMEM supplemented with 10% fetal bovine serum.
 - Treat the cells with 20 μM kobe2602 or a vehicle control for the desired time period.
- Protein Extraction:
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample on a 10% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20
 (TBST) for 1 hour at room temperature.
 - Incubate the membrane overnight at 4°C with primary antibodies against phospho-MEK,
 total MEK, phospho-ERK, and total ERK.



 Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection:

 Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

SW480 Xenograft Mouse Model

This protocol outlines the in vivo evaluation of the antitumor activity of **kobe2602**.

- · Cell Culture:
 - Culture human colon carcinoma SW480 cells, which harbor a K-RasG12V mutation, in a suitable medium.
- Animal Model:
 - Use 6- to 8-week-old female athymic nude mice.
- Tumor Implantation:
 - Subcutaneously inject 5 x 106 SW480 cells suspended in Matrigel into the flank of each mouse.
- Treatment:
 - When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
 - Administer kobe2602 (e.g., 80 mg/kg) or a vehicle control orally, once daily, for a specified duration.
- Tumor Measurement:
 - Measure the tumor volume using calipers every 2-3 days.
 - Monitor the body weight of the mice as an indicator of toxicity.



- Endpoint and Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Weigh the tumors and calculate the tumor growth inhibition as a percentage of the control group.
 - Perform statistical analysis to determine the significance of the observed antitumor effect.

This comprehensive guide provides a detailed overview of the discovery, mechanism, and preclinical evaluation of **kobe2602**, offering valuable insights for the continued development of Ras-targeted cancer therapies.

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